molecular formula C11H7FO2 B1294964 4-Fluoro-1-naphthoic acid CAS No. 573-03-5

4-Fluoro-1-naphthoic acid

Cat. No.: B1294964
CAS No.: 573-03-5
M. Wt: 190.17 g/mol
InChI Key: DEWIOKQDRWFLFW-UHFFFAOYSA-N
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Description

4-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2. It is characterized by a naphthalene ring substituted with a carboxylic acid group and a fluorine atom. This compound appears as a white to off-white powder and is known for its role as an inhibitor of Yersinia PTP YopH, a protein tyrosine phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-1-naphthoic acid involves the following steps :

    Stage 1: Dissolve this compound and N,N-diisopropylethylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -10°C. Add isobutyl chloroformate dropwise and stir for 30 minutes.

    Stage 2: Filter the solution into a flask containing sodium borohydride dissolved in a minimal amount of water. Stir the foaming solution for an additional 20 minutes at room temperature.

    Stage 3: Slowly acidify the solution with 1 N hydrochloric acid and partition between ethyl acetate and water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate and brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (1:1 ethyl acetate: hexane) to obtain the final product.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Lithium aluminium hydride in diethyl ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Reduction: Produces the corresponding alcohol or amine derivatives.

    Substitution: Results in substituted naphthoic acid derivatives.

Scientific Research Applications

4-Fluoro-1-naphthoic acid has several scientific research applications :

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Acts as an inhibitor of Yersinia PTP YopH, making it useful in studying bacterial virulence factors.

    Industry: Utilized in the synthesis of fluorinated aromatic compounds for various industrial applications.

Mechanism of Action

The primary mechanism of action of 4-Fluoro-1-naphthoic acid involves its inhibition of Yersinia PTP YopH . This compound targets the phosphotyrosine-binding pocket of YopH, blocking its activity and thereby interfering with the bacterial virulence mechanism. This inhibition is crucial for understanding and potentially mitigating the effects of Yersinia infections.

Comparison with Similar Compounds

  • 4-Chloro-1-naphthoic acid
  • 4-Bromo-1-naphthoic acid
  • 4-Iodo-1-naphthoic acid

Comparison: 4-Fluoro-1-naphthoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potent inhibitor in biological studies.

Properties

IUPAC Name

4-fluoronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWIOKQDRWFLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205909
Record name 4-Fluoro-1-naphthoic acid
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Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-03-5
Record name 4-Fluoro-1-naphthoic acid
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Record name 4-Fluoro-1-naphthoic acid
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Record name 573-03-5
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Record name 4-Fluoro-1-naphthoic acid
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Record name 4-fluoro-1-naphthoic acid
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Record name 4-FLUORO-1-NAPHTHOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the fluorine atom in 4-fluoro-1-naphthoic acid influence its self-association compared to 1-naphthoic acid?

A1: Research indicates that the inclusion of a fluorine atom in this compound significantly enhances its self-association tendency compared to its non-fluorinated counterpart, 1-naphthoic acid. This effect is attributed to the fluorine atom's influence on the molecule's electronic structure, leading to stronger intermolecular interactions. NMR studies suggest that the equilibrium constant for self-association (Keq) increases considerably from 0.05 M(-1) for 1-naphthoic acid to 0.35 M(-1) for this compound. [] This observation highlights the potential of fluorine substitution in modulating the aggregation behavior of aromatic carboxylic acids.

Q2: Can this compound be incorporated into the biosynthesis of natural products?

A2: Yes, research has demonstrated the successful incorporation of this compound into the biosynthetic pathway of azinomycin A by the bacterium Streptomyces sahachiroi ATCC 33158. [] This precursor-directed biosynthesis led to the production of a novel azinomycin A analog containing the this compound moiety. This finding suggests the potential of this compound as a building block for generating new azinomycin derivatives with potentially altered biological activity.

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